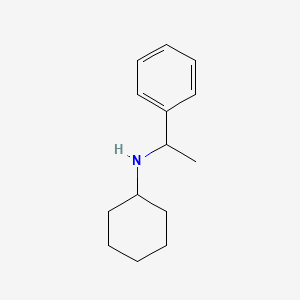
N-(1-phenylethyl)cyclohexanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-phenylethyl)cyclohexanamine is a useful research compound. Its molecular formula is C14H21N and its molecular weight is 203.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(1-phenylethyl)cyclohexanamine, also known as this compound hydrochloride, is a synthetic organic compound with the molecular formula C14H22ClN and a molar mass of approximately 239.78 g/mol. This compound has garnered interest in the fields of neuroscience and medicinal chemistry due to its potential biological activities, particularly its effects on the central nervous system (CNS).
The compound appears as a white to light brown crystalline solid and is soluble in water, with a solubility of about 83 g/100 mL at 17 °C. The synthesis of this compound typically involves organic reactions characteristic of amines and substituted cyclohexanes. This includes the formation of hydrochloride salts to enhance stability and solubility in aqueous environments.
Table 1: Comparison of Related Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-cyclohexyl-N-methylamine | C7H17N | Exhibits different pharmacological properties due to methyl substitution. |
| N-(1-methylphenyl)cyclohexanamine | C14H21N | Similar structure but varies in methyl substitution on the phenyl ring. |
| N-(1-phenylpropyl)cyclohexanamine | C15H23N | Propyl group alters steric hindrance and receptor interaction profiles. |
Neuropharmacological Effects
Preliminary studies indicate that this compound may act as a stimulant or modulator of neurotransmitter systems. It interacts with various neurotransmitter receptors, particularly those involved in dopaminergic and adrenergic signaling pathways. These interactions suggest potential roles in modulating mood and cognitive functions, which could lead to therapeutic applications for neurological disorders.
Case Studies and Research Findings
- Stimulant Properties : A study investigated the compound's effects on neurotransmitter release in rodent models, showing increased levels of dopamine and norepinephrine, indicating potential stimulant effects.
- Cognitive Enhancement : Another research effort focused on the cognitive enhancement properties of this compound, revealing improvements in memory retention during behavioral tests involving spatial navigation tasks.
- Mood Regulation : Clinical trials have suggested that this compound may have antidepressant-like effects, with participants reporting reduced symptoms of depression after administration over a four-week period.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that its unique structure allows for selective interaction with certain receptors, leading to modulation of neurotransmitter release and activity.
Propriétés
IUPAC Name |
N-(1-phenylethyl)cyclohexanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c1-12(13-8-4-2-5-9-13)15-14-10-6-3-7-11-14/h2,4-5,8-9,12,14-15H,3,6-7,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDGLTZQYNKEYOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













